C.I. Reactive Black 12

Catalog No.
S1827472
CAS No.
12225-30-8
M.F
C9H8N2O
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Reactive Black 12

CAS Number

12225-30-8

Product Name

C.I. Reactive Black 12

Molecular Formula

C9H8N2O

Molecular Weight

0

Synonyms

C.I. Reactive Black 12

C.I. Reactive Black 12 is a synthetic dye belonging to the class of reactive dyes, which are characterized by their ability to form covalent bonds with the fibers they color. This compound is particularly useful in dyeing cellulose fibers such as cotton and rayon, providing vibrant black hues. The chemical structure of C.I. Reactive Black 12 includes multiple functional groups that enhance its reactivity, allowing for effective dyeing processes under mild conditions.

The molecular formula for C.I. Reactive Black 12 is C22H16N2O11S32NaC_{22}H_{16}N_{2}O_{11}S_{3}\cdot 2Na, and its IUPAC name is tetrasodium 4-amino-5-hydroxy-3,6-bis{[4-(2-sulfonatooxy)ethylsulfonyl]phenyl}azo]naphthalene-2,7-disulfonate. This structure features an azo group (-N=N-) and sulfonic acid groups that contribute to the dye's solubility in water and its affinity for textile fibers .

During the dyeing process:

  • Diazotization: This step involves the conversion of an aromatic amine to a diazonium salt, which is then used to form azo compounds.
  • Coupling Reaction: The diazonium salt reacts with phenolic or aromatic amine substrates present in the fiber, leading to the formation of azo dyes through electrophilic substitution.
  • Covalent Bond Formation: The reactive groups in C.I. Reactive Black 12 interact with hydroxyl or amino groups in cellulose, forming stable covalent bonds that ensure color fastness .

Research on the biological activity of C.I. Reactive Black 12 indicates potential health hazards associated with exposure to reactive dyes. These compounds can act as skin and respiratory sensitizers due to their ability to form covalent bonds with proteins in biological systems. Studies have shown that individuals exposed to reactive dyes may experience allergic reactions or irritation, particularly in occupational settings where inhalation of dye dust occurs .

The synthesis of C.I. Reactive Black 12 typically involves several steps:

  • Preparation of Azo Compounds: An aromatic amine is diazotized using nitrous acid, followed by coupling with another aromatic compound to form an azo dye.
  • Formation of Reactive Groups: The introduction of sulfonate and vinylsulfonyl groups enhances the reactivity and solubility of the dye.
  • Purification: The final product is purified through crystallization or filtration to remove unreacted materials and by-products .

C.I. Reactive Black 12 finds extensive applications in various industries:

  • Textile Dyeing: Primarily used for dyeing cotton, rayon, and other cellulose fibers due to its excellent color fastness and vibrancy.
  • Printing Inks: Employed in the formulation of inks for digital printing on textiles.
  • Paper Industry: Utilized for coloring paper products where deep black shades are required .

Interaction studies involving C.I. Reactive Black 12 have focused on its reactivity with biological molecules:

  • Protein Binding: The dye can covalently bind to proteins, potentially leading to sensitization and allergic reactions.
  • Environmental Impact: Studies indicate that reactive dyes can undergo degradation in wastewater treatment processes, affecting aquatic life if not properly managed .

C.I. Reactive Black 12 shares similarities with other reactive dyes but has unique characteristics that distinguish it:

Compound NameUnique Features
C.I. Reactive Black 5Similar structure but different reactivity profile; often used for similar applications but may exhibit lower color fastness compared to C.I. Reactive Black 12 .
C.I. Reactive Blue 19Known for its vibrant blue hue; differs primarily in color properties but shares similar synthesis methods .
C.I. Reactive Red 120Another reactive dye used for cellulose fibers; differs in chromophore structure leading to different color outcomes .

C.I. Reactive Black 12 stands out due to its high reactivity and stability during dyeing processes, making it a preferred choice for achieving deep black shades on textiles.

C.I. Reactive Black 12 (CAS Number: 12225-30-8) is a complex azo dye belonging to the class of reactive dyes, characterized by its ability to form covalent bonds with textile fibers [2]. The structural elucidation of this compound has been accomplished through various spectroscopic techniques, providing detailed insights into its molecular architecture [3].

Fourier Transform Infrared (FTIR) spectroscopy has been instrumental in identifying the functional groups present in C.I. Reactive Black 12 [4]. The FTIR spectrum typically reveals characteristic absorption bands in the range of 3400-3309 cm⁻¹, indicating the presence of O-H and N-H stretching vibrations [38]. The azo group (-N=N-), which is central to the chromophoric system of the dye, exhibits a distinctive stretching vibration band in the region of 1458-1411 cm⁻¹ [38] [26]. Additionally, strong absorption bands at 1643-1604 cm⁻¹ correspond to carbonyl (C=O) stretching vibrations, while bands at 1350-1180 cm⁻¹ are attributed to C-N stretching vibrations [38] [27].

Nuclear Magnetic Resonance (NMR) spectroscopy provides further structural details by elucidating the carbon and hydrogen environments within the molecule [11] [30]. The ¹H-NMR spectrum of C.I. Reactive Black 12 exhibits signals corresponding to aromatic protons in the range of δ 6.5-8.5 ppm, while signals for aliphatic protons appear at lower chemical shifts [30] [32]. The ¹³C-NMR spectrum complements this information by revealing the carbon skeleton of the dye, with signals for aromatic carbons typically appearing between δ 110-150 ppm [30] [11].

Mass spectrometry has been employed to determine the molecular weight and fragmentation pattern of C.I. Reactive Black 12 [13]. High-resolution mass spectrometry (HRMS) analysis confirms the molecular formula and provides insights into the structural components through the identification of characteristic fragment ions [13] [10]. The molecular weight determination through mass spectrometry aligns with the theoretical calculations based on the proposed structure [13].

UV-Visible spectroscopy has been particularly valuable in characterizing the chromophoric system of C.I. Reactive Black 12 [10] [21]. The absorption spectrum typically shows a maximum absorption (λmax) in the visible region, which is characteristic of azo dyes and contributes to its black color [7] [10]. The spectral shifts observed under different conditions provide information about the electronic transitions within the molecule [21] [25].

Table 1: Key Spectroscopic Features of C.I. Reactive Black 12

Spectroscopic TechniqueKey FeaturesStructural Information
FTIR3400-3309 cm⁻¹O-H and N-H stretching vibrations [38]
FTIR1458-1411 cm⁻¹Azo group (-N=N-) stretching [38] [26]
FTIR1643-1604 cm⁻¹Carbonyl (C=O) stretching [38]
FTIR1350-1180 cm⁻¹C-N stretching vibrations [38] [27]
FTIR1057-1041 cm⁻¹S=O stretching vibrations [38]
¹H-NMRδ 6.5-8.5 ppmAromatic protons [30] [32]
¹³C-NMRδ 110-150 ppmAromatic carbons [30] [11]
UV-VisibleVisible regionChromophoric system [10] [21]

The combined application of these spectroscopic methods has enabled the comprehensive structural elucidation of C.I. Reactive Black 12, confirming its identity as an azo dye with specific functional groups that contribute to its reactivity and coloring properties [29] [38].

Solubility Characteristics in Aqueous Media

The solubility characteristics of C.I. Reactive Black 12 in aqueous media are crucial for understanding its behavior in various applications, particularly in textile dyeing processes [15] [19]. The dye exhibits specific solubility patterns that are influenced by several factors, including temperature, pH, and the presence of electrolytes [15] [17].

C.I. Reactive Black 12 demonstrates moderate to high solubility in water, which is a common feature of reactive dyes designed for aqueous dyeing processes [15] [36]. The solubility is primarily attributed to the presence of sulfonate groups (-SO₃Na) in the molecular structure, which enhance the hydrophilicity of the compound [5]. These ionic groups facilitate the dissolution of the dye in water by forming ion-dipole interactions with water molecules [17] [19].

Temperature significantly affects the solubility of C.I. Reactive Black 12 in aqueous media [15] [19]. As with many reactive dyes, the solubility generally increases with rising temperature, following a non-linear relationship [19]. This temperature-dependent solubility is particularly important in dyeing processes, where elevated temperatures are often employed to enhance dye dissolution and penetration into fibers [15] [36].

Table 2: Solubility of C.I. Reactive Black 12 at Different Temperatures

Temperature (°C)Approximate Solubility (g/L)
25>50 [15] [36]
50>75 [15]
80>100 [15] [19]

The presence of electrolytes in the aqueous medium can significantly alter the solubility of C.I. Reactive Black 12 [17] [19]. Common electrolytes used in dyeing processes, such as sodium chloride and sodium sulfate, typically reduce the solubility of the dye through a salting-out effect [17]. This phenomenon is utilized in controlled precipitation during the dyeing process to enhance dye uptake by fibers [19] [15].

The pH of the aqueous medium also plays a crucial role in determining the solubility characteristics of C.I. Reactive Black 12 [17] [21]. The dye generally exhibits optimal solubility in neutral to slightly alkaline conditions (pH 6.5-9) [36] [21]. Under strongly acidic conditions (pH < 3), the protonation of certain functional groups may reduce solubility, while extremely alkaline conditions can lead to hydrolysis of reactive groups, potentially altering the solubility profile [21] [17].

The dissolution kinetics of C.I. Reactive Black 12 in water follow a typical pattern for reactive dyes, with an initial rapid dissolution phase followed by a slower equilibration period [19] [15]. Proper dissolution techniques, including adequate stirring and temperature control, are essential for achieving complete solubilization of the dye in aqueous media [15] [36].

Understanding the solubility characteristics of C.I. Reactive Black 12 in aqueous media is fundamental for optimizing dyeing processes and ensuring consistent coloration results [15] [19]. The interplay between temperature, pH, and electrolyte concentration provides a framework for controlling the behavior of the dye in solution, which directly impacts its application performance [17] [21].

Thermal Stability and Decomposition Pathways

The thermal stability and decomposition behavior of C.I. Reactive Black 12 are critical aspects of its physicochemical profile, influencing both its processing conditions and long-term stability [43] [45]. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), have been employed to characterize these properties [45] [47].

C.I. Reactive Black 12 exhibits relatively high thermal stability, with no significant decomposition observed below 200°C under normal atmospheric conditions [46] [43]. This stability is attributed to the robust aromatic structure and the presence of stabilizing functional groups within the molecule [43] [20]. The thermal behavior can be categorized into several distinct stages, each corresponding to specific structural changes and decomposition processes [45] [47].

The initial stage of thermal decomposition, typically occurring between 200-250°C, involves the loss of water molecules and other volatile components that may be associated with the dye structure [45] [43]. This stage is characterized by a relatively small weight loss (approximately 2-5%) and represents the dehydration process rather than actual structural decomposition [47] [45].

The primary decomposition stage occurs in the temperature range of 250-350°C, where significant structural breakdown begins [43] [46]. This stage is marked by a substantial weight loss (approximately 30-40%) and corresponds to the cleavage of the azo linkages (-N=N-), which are typically the most thermally labile bonds in the molecule [43] [31]. The decomposition of the azo groups leads to the formation of various nitrogen-containing intermediates, including amines and nitroso compounds [31] [43].

Table 3: Thermal Decomposition Stages of C.I. Reactive Black 12

Temperature Range (°C)Weight Loss (%)Decomposition Process
200-2502-5Dehydration and loss of volatile components [45] [47]
250-35030-40Cleavage of azo linkages and formation of nitrogen-containing intermediates [43] [31]
350-45020-30Decomposition of aromatic structures and sulfonate groups [43] [47]
450-60015-25Carbonization and formation of residual ash [47] [43]

The secondary decomposition stage (350-450°C) involves the breakdown of the aromatic structures and the degradation of sulfonate groups present in the molecule [43] [47]. This stage contributes an additional 20-30% weight loss and results in the formation of simpler aromatic and aliphatic fragments [47] [43]. The final stage (450-600°C) represents the carbonization process, where the remaining organic structures are converted to carbonaceous residue, ultimately leaving an inorganic ash residue [47] [43].

The decomposition kinetics of C.I. Reactive Black 12 follow complex mechanisms that can be influenced by various factors, including heating rate, atmosphere, and the presence of catalytic impurities [45] [43]. Studies using different heating rates have shown that faster heating typically shifts the decomposition temperatures to higher values, indicating the kinetic nature of the thermal degradation processes [45] [47].

The atmosphere under which thermal analysis is conducted significantly affects the decomposition pathways [43] [47]. In an inert atmosphere (nitrogen or argon), the decomposition tends to proceed through pyrolytic mechanisms, while in an oxidative environment (air or oxygen), additional oxidation reactions contribute to the degradation process, often resulting in more complete decomposition and lower residual mass [47] [43].

The thermal decomposition products of C.I. Reactive Black 12 have been characterized using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and Fourier transform infrared spectroscopy (FTIR) [31] [43]. The major gaseous products identified include carbon dioxide, carbon monoxide, nitrogen oxides, and sulfur dioxide, reflecting the elemental composition of the original dye molecule [43] [31].

Understanding the thermal stability and decomposition pathways of C.I. Reactive Black 12 is essential for determining appropriate processing conditions and storage requirements, as well as for predicting its behavior under various thermal environments [46] [43]. This knowledge contributes to the optimization of dyeing processes and ensures the quality and consistency of colored products [43] [47].

pH-Dependent Reactivity Profiles

The reactivity of C.I. Reactive Black 12 exhibits significant pH dependence, which is a critical factor in its application as a textile dye and in understanding its chemical behavior in various environments [21] [24]. The pH-dependent reactivity profiles are primarily governed by the protonation and deprotonation of functional groups within the dye molecule, as well as the activation of reactive sites under specific pH conditions [21] [17].

The reactive groups in C.I. Reactive Black 12, particularly the vinyl sulfone moieties, demonstrate distinct reactivity patterns across the pH spectrum [21] [24]. Under acidic conditions (pH 2-4), the reactivity is generally low due to the protonation of nucleophilic groups in both the dye and the substrate (typically cellulosic fibers) [21] [23]. This protonation inhibits the nucleophilic substitution reactions that are essential for covalent bond formation between the dye and the fiber [23] [21].

As the pH increases to the neutral range (pH 6-8), the reactivity begins to increase due to the gradual deprotonation of functional groups [21] [24]. However, the optimal reactivity is typically observed in the alkaline region (pH 10-12), where the nucleophilic groups in the cellulosic fibers (primarily hydroxyl groups) are sufficiently deprotonated to participate in nucleophilic substitution reactions with the reactive groups of the dye [21] [23].

Table 4: pH-Dependent Reactivity Profile of C.I. Reactive Black 12

pH RangeReactivity LevelChemical Processes
2-4 (Acidic)LowProtonation of nucleophilic groups, inhibition of nucleophilic substitution reactions [21] [23]
6-8 (Neutral)ModeratePartial deprotonation, increased nucleophilic activity [21] [24]
10-12 (Alkaline)HighOptimal deprotonation of nucleophilic groups, enhanced nucleophilic substitution reactions [21] [23]
>12 (Strongly Alkaline)DecreasingHydrolysis of reactive groups, competing reactions with hydroxide ions [21] [24]

The pH also significantly influences the hydrolysis rate of the reactive groups in C.I. Reactive Black 12 [24] [21]. Hydrolysis is a competing reaction that reduces the efficiency of the dyeing process by converting reactive groups to non-reactive hydroxy derivatives [24]. The hydrolysis rate increases with pH, particularly in the strongly alkaline region (pH > 12), where hydroxide ions readily attack the reactive centers [21] [24]. This pH-dependent hydrolysis is a critical consideration in dyeing processes, where a balance must be struck between sufficient reactivity toward the fiber and minimal hydrolysis of the dye [24] [21].

Spectroscopic studies have provided valuable insights into the pH-dependent structural changes of C.I. Reactive Black 12 [21] [25]. UV-Visible spectroscopy reveals bathochromic shifts (shifts to longer wavelengths) in the absorption maxima as the pH increases from acidic to alkaline conditions [21] [24]. These spectral shifts are attributed to changes in the electronic distribution within the chromophoric system, particularly around the azo groups, as a result of protonation and deprotonation processes [25] [21].

The pH-dependent reactivity also manifests in the kinetics of the dyeing process [21] [23]. Under optimal pH conditions (typically pH 10-11 for cellulosic fibers), the reaction rate is maximized, leading to efficient dye fixation [21]. Kinetic studies have shown that the reaction follows pseudo-first-order kinetics with respect to the dye concentration under these conditions [23] [21]. The activation energy for the reaction decreases with increasing pH up to the optimal range, reflecting the enhanced nucleophilic character of the substrate [21] [23].

Dates

Modify: 2023-07-20

Explore Compound Types